molecular formula C21H15FN2O2 B2773413 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl CAS No. 1881295-90-4

4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl

Cat. No.: B2773413
CAS No.: 1881295-90-4
M. Wt: 346.361
InChI Key: VNINDBGOPMMXMT-UHFFFAOYSA-N
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Description

Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate: is an organic compound with the molecular formula C21H15FN2O2 This compound is a member of the carbamate family, which are esters of carbamic acid It is characterized by the presence of a benzyl group, a cyano group, and a fluoro-substituted biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of carbamates often involves large-scale carbamoylation reactions using efficient and economical reagents. The use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation is one such method that offers broad functional group tolerance and streamlined workup procedures .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate can undergo oxidation reactions, typically involving the cyano group.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or biphenyl moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield primary amines or other reduced derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The cyano and fluoro groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness:

Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

benzyl N-[4-(2-cyano-3-fluorophenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-20-8-4-7-18(19(20)13-23)16-9-11-17(12-10-16)24-21(25)26-14-15-5-2-1-3-6-15/h1-12H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNINDBGOPMMXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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